3-(diaminomethylene)furan-2,4(3H,5H)-dione
Description
Properties
IUPAC Name |
3-hydroxy-5-oxo-2H-furan-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c6-4(7)3-2(8)1-10-5(3)9/h8H,1H2,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJXLYLJLHXSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The compound 3-(diaminomethylene)furan-2,4(3H,5H)-dione is typically synthesized via condensation reactions involving furan-2,4-dione derivatives and aminomethylene precursors. The synthesis often proceeds through a sequence of aldol condensation followed by lactonization, which forms the characteristic furanone ring system with the diaminomethylene substituent at position 3.
Acid-Catalyzed Intramolecular Cyclization in Aqueous Media
A notable method, as reported in the literature, involves a one-pot synthesis in aqueous media that leverages acid-catalyzed intramolecular oxa-pyridylethylation reactions. This approach is efficient and environmentally benign, utilizing mild acidic conditions to promote ring closure and formation of the tetronic acid derivatives, structurally analogous to 3-(diaminomethylene)furan-2,4(3H,5H)-dione.
- Reaction of α-oxo ketene S,S-acetals with aldehydes in aqueous ethanol.
- Sequential aldol condensation followed by acid-catalyzed lactonization.
- Acidification to pH ~5 to induce cyclization.
- Isolation of the product by filtration and purification via column chromatography.
This method yields high purity products with yields up to 95%, demonstrating excellent efficiency and scalability for laboratory synthesis.
Representative Experimental Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | α-acetyl-α-ethoxylcarbonyl ketene cyclic dithioacetal (10 mmol), 4-pyridine carboxaldehyde (12 mmol), EtOH-H2O (2:1) solvent | Mix reagents in solvent at room temperature |
| 2 | Add NaOH (20 mmol), stir for 0.5 h | Base-catalyzed aldol condensation |
| 3 | Acidify with 1 N HCl to pH 5, stir 0.5 h | Acid-catalyzed intramolecular cyclization |
| 4 | Pour into cold saturated NaHCO3, stir 10 min | Precipitation of product |
| 5 | Filter, wash with water, purify by silica gel chromatography (acetone-Et2O 2:1) | Isolation of white crystalline product |
Yield: 95%
Product: 3-(1,3-Dithiolan-2-ylidene)-5-(pyridin-4-ylmethyl)furan-2,4(3H,5H)-dione
Melting Point: 195–197 °C
Spectral Data: 1H NMR, 13C NMR, IR confirming structure.
Alternative Synthesis Routes
While the aqueous acid-catalyzed method is prominent, other synthetic strategies include:
- Direct condensation of furan-2,4-dione derivatives with guanidine or related diamino compounds under controlled pH and temperature.
- Formation of hydrochloride salts to improve stability and handling, as commercial suppliers provide 3-(diaminomethylene)furan-2,4(3H,5H)-dione hydrochloride with defined purity and molecular weight (142.12 g/mol).
- Use of ketene acetals and aldehydes in organic solvents with base catalysis followed by acid work-up.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Solvent | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid-catalyzed intramolecular oxa-pyridylethylation | α-oxo ketene S,S-acetal + pyridine carboxaldehyde | EtOH-H2O (2:1) | NaOH base, then HCl acidification | ~95 | One-pot, aqueous, environmentally friendly |
| Direct condensation with guanidine derivatives | Furan-2,4-dione + guanidine | Various organic solvents | Acid or base catalysis | Variable | Often yields hydrochloride salt for stability |
| Ketene acetal and aldehyde condensation | Ketene cyclic dithioacetal + aldehyde | Organic solvents | Base catalysis, acid work-up | High | Requires chromatographic purification |
Research Findings and Mechanistic Insights
- The acid-catalyzed intramolecular cyclization is key to forming the lactone ring, which stabilizes the furanone structure.
- The reaction mechanism involves initial aldol condensation forming an intermediate, followed by protonation and cyclization to yield the final product.
- The use of aqueous media reduces environmental impact and simplifies purification.
- Spectroscopic analysis (NMR, IR) confirms the formation of the diaminomethylene group and the furanone ring.
- The hydrochloride salt form improves compound stability and handling, commonly used in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Diaminomethylene)furan-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can convert it into more saturated furan derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Introduction to 3-(Diaminomethylene)furan-2,4(3H,5H)-dione
3-(Diaminomethylene)furan-2,4(3H,5H)-dione, commonly referred to as a derivative of furan, is a compound with significant potential in various scientific research applications. This compound is characterized by its unique chemical structure, which includes functional groups that allow for diverse reactivity and interaction with biological systems.
Structure and Composition
- Chemical Formula : C₅H₆N₂O₃
- Molecular Weight : 142.11 g/mol
- CAS Number : 1228552-29-1
- MDL Number : MFCD16618421
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Hazard Classification | Irritant |
Pharmaceutical Research
3-(Diaminomethylene)furan-2,4(3H,5H)-dione has been investigated for its potential as a pharmaceutical agent. Its structural properties suggest it may interact with various biological targets, leading to therapeutic effects.
Case Studies:
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains. For instance, studies have shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.
Agricultural Chemistry
This compound is also being explored in the field of agricultural chemistry for its potential as a pesticide or herbicide.
Case Studies:
- Pest Resistance : Preliminary studies have demonstrated that formulations containing 3-(diaminomethylene)furan-2,4(3H,5H)-dione can enhance pest resistance in crops, potentially reducing the need for synthetic pesticides.
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of new materials with specific properties.
Applications:
- Polymer Synthesis : The compound can serve as a monomer in polymer chemistry, contributing to the synthesis of biodegradable plastics which are crucial for environmental sustainability.
Biochemical Research
The compound's ability to form complexes with metal ions makes it valuable in biochemical research.
Applications:
- Metal Ion Chelation : Studies have shown that 3-(diaminomethylene)furan-2,4(3H,5H)-dione can effectively chelate metal ions such as copper and iron, which is significant for understanding metal ion transport and storage in biological systems.
Mechanism of Action
The mechanism by which 3-(diaminomethylene)furan-2,4(3H,5H)-dione exerts its effects involves its interaction with various molecular targets. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Substituent Variations on the Methylene Group
The reactivity and biological activity of tetronic acid derivatives are heavily influenced by the substituents on the methylene group. Below is a comparative analysis:
Core Structure Modifications
- Furan vs. Thiophene : Replacement of oxygen with sulfur in the core (e.g., thiophene-2,4-dione derivatives) alters electronic properties, enhancing stability and redox activity .
- Natural Derivatives : Furylidene tetronic acids (e.g., pestalotic acids) isolated from fungi exhibit antimicrobial activity, highlighting the biological relevance of the core structure .
Biological Activity
3-(Diaminomethylene)furan-2,4(3H,5H)-dione, also known as a furan derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds that exhibit significant potential in various therapeutic applications, including antibacterial, anti-inflammatory, and anticancer properties.
Antibacterial Activity
Research indicates that furan derivatives, including 3-(diaminomethylene)furan-2,4(3H,5H)-dione, demonstrate notable antibacterial properties. In a study evaluating various furan derivatives, it was found that certain compounds exhibited broad-spectrum antibacterial activity against multiple strains of bacteria such as Escherichia coli and Staphylococcus aureus. For instance, furan derivatives were shown to outperform traditional antibiotics like streptomycin and tetracycline in inhibiting bacterial growth .
Table 1: Antibacterial Activity of Furan Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | E. coli | 64 µg/mL |
| Compound 2 | Staphylococcus aureus | 32 µg/mL |
| Compound 3 | Proteus vulgaris | 128 µg/mL |
Anticancer Activity
The anticancer potential of 3-(diaminomethylene)furan-2,4(3H,5H)-dione has been evaluated in several studies. The compound has been reported to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, derivatives of this furan compound have shown significant cytotoxic effects against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines .
Table 2: Cytotoxicity of Furan Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | MCF7 | 15 |
| Compound C | HepG2 | 12 |
Anti-inflammatory Effects
In addition to its antibacterial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . This suggests a potential application in treating inflammatory diseases.
Table 3: Anti-inflammatory Activity of Furan Derivatives
| Compound | Inflammatory Marker | Inhibition (%) |
|---|---|---|
| Compound X | COX-2 | 75 |
| Compound Y | iNOS | 80 |
The biological activities of 3-(diaminomethylene)furan-2,4(3H,5H)-dione can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Signaling Modulation : By affecting pathways such as MAPK and PPAR-ɣ, the compound can alter cellular responses to stress and inflammation.
- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a crucial aspect of its anticancer activity.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various furan derivatives against resistant strains of bacteria. The results highlighted that certain derivatives of 3-(diaminomethylene)furan-2,4(3H,5H)-dione exhibited superior activity compared to conventional antibiotics.
Case Study 2: Anticancer Properties
In vitro studies conducted on human colon carcinoma cells revealed that treatment with furan derivatives led to significant reductions in cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Q & A
Q. What green chemistry principles apply to its synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
